molecular formula C10H17N2O13P3 B1216396 ddTTP CAS No. 611-60-9

ddTTP

Cat. No.: B1216396
CAS No.: 611-60-9
M. Wt: 466.17 g/mol
InChI Key: URGJWIFLBWJRMF-JGVFFNPUSA-N
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Description

2’,3’-Dideoxythymidine triphosphate is a synthetic nucleotide analog used primarily in molecular biology and biochemistry. It is a modified form of thymidine triphosphate, where the hydroxyl groups at the 2’ and 3’ positions of the ribose sugar are replaced with hydrogen atoms. This modification prevents the formation of phosphodiester bonds, making it a chain terminator in DNA synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,3’-Dideoxythymidine triphosphate typically involves the phosphorylation of 2’,3’-dideoxythymidine. The process begins with the protection of the hydroxyl groups on the thymidine molecule, followed by selective deprotection and phosphorylation at the 5’ position. The reaction conditions often require the use of phosphorylating agents such as phosphorus oxychloride or phosphoramidite reagents under anhydrous conditions .

Industrial Production Methods

Industrial production of 2’,3’-Dideoxythymidine triphosphate involves large-scale chemical synthesis using automated synthesizers. These machines can handle multiple steps of the synthesis process, including protection, deprotection, and phosphorylation, ensuring high yield and purity. The final product is typically purified using high-performance liquid chromatography (HPLC) to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

2’,3’-Dideoxythymidine triphosphate primarily undergoes substitution reactions due to the absence of hydroxyl groups at the 2’ and 3’ positions. It does not participate in oxidation or reduction reactions under normal conditions.

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of 2’,3’-Dideoxythymidine triphosphate include phosphorylating agents like phosphorus oxychloride and phosphoramidite reagents. The reactions are typically carried out under anhydrous conditions to prevent hydrolysis of the triphosphate group .

Major Products

The major product formed from the reactions involving 2’,3’-Dideoxythymidine triphosphate is the nucleotide analog itself, which is used as a chain terminator in DNA synthesis. No significant by-products are formed under controlled reaction conditions .

Scientific Research Applications

2’,3’-Dideoxythymidine triphosphate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in the synthesis of modified nucleotides and oligonucleotides.

    Biology: Employed in DNA sequencing techniques, particularly in Sanger sequencing, where it acts as a chain terminator.

    Medicine: Investigated for its potential antiviral properties, particularly against retroviruses like HIV.

    Industry: Utilized in the production of diagnostic kits and molecular biology reagents.

Mechanism of Action

2’,3’-Dideoxythymidine triphosphate exerts its effects by acting as a chain terminator during DNA synthesis. When incorporated into a growing DNA strand by DNA polymerase, it prevents the addition of further nucleotides due to the absence of the 3’ hydroxyl group. This results in the termination of DNA synthesis, which is particularly useful in DNA sequencing and antiviral therapies .

Comparison with Similar Compounds

Similar Compounds

  • 2’,3’-Dideoxyadenosine triphosphate
  • 2’,3’-Dideoxycytidine triphosphate
  • 2’,3’-Dideoxyguanosine triphosphate

Uniqueness

2’,3’-Dideoxythymidine triphosphate is unique due to its specific incorporation into DNA sequences and its role as a chain terminator. Unlike other dideoxynucleotides, it is particularly effective in terminating DNA synthesis at thymidine residues, making it a valuable tool in DNA sequencing and antiviral research .

Properties

IUPAC Name

[hydroxy-[[(2S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl] phosphono hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N2O13P3/c1-6-4-12(10(14)11-9(6)13)8-3-2-7(23-8)5-22-27(18,19)25-28(20,21)24-26(15,16)17/h4,7-8H,2-3,5H2,1H3,(H,18,19)(H,20,21)(H,11,13,14)(H2,15,16,17)/t7-,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URGJWIFLBWJRMF-JGVFFNPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CCC(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2CC[C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N2O13P3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90209989
Record name 2',3'-Dideoxythymidine triphosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90209989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

466.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

611-60-9
Record name ddTTP
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=611-60-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2',3'-Dideoxythymidine triphosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000611609
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2',3'-Dideoxythymidine triphosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90209989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3'-DEOXYTHYMIDINE 5'-TRIPHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IA883WYU21
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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